BenchChemオンラインストアへようこそ!

3-iodo-1H-pyrrolo[3,2-b]pyridine

5-HT6 receptor CNS pharmacology ligand binding

Leverage the uniquely reactive 3-iodo handle for mild Suzuki-Miyaura/Sonogashira couplings to diversify the pyrrolo[3,2-b]pyridine core for SAR studies targeting the 5-HT6 receptor or plasma kallikrein inhibition. The iodo substituent's low C-I bond dissociation energy (~57 kcal/mol) enables coupling at RT-50°C with broad functional group tolerance, outperforming bromo/chloro analogs in reaction efficiency and biological target engagement. Ideal for high-throughput parallel synthesis of focused libraries.

Molecular Formula C7H5IN2
Molecular Weight 244.03
CAS No. 1083181-26-3
Cat. No. B3026736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrrolo[3,2-b]pyridine
CAS1083181-26-3
Molecular FormulaC7H5IN2
Molecular Weight244.03
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)I)N=C1
InChIInChI=1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H
InChIKeyZLVQSDNBINQPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1083181-26-3): A Halogenated Pyrrolopyridine Building Block for Kinase-Targeted Drug Discovery and CNS Ligand Development


3-Iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1083181-26-3), also known as 3-iodo-4-azaindole, is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine bicyclic scaffold with an iodine substituent at the 3-position of the pyrrole ring . This planar, aromatic structure facilitates π-π stacking interactions relevant to biological target engagement, and the iodo group confers distinct reactivity and binding properties that differentiate it from its bromo, chloro, and unsubstituted analogs . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of plasma kallikrein inhibitors and as a ligand scaffold targeting the 5-HT6 serotonin receptor .

Why Generic Substitution of 3-Iodo-1H-pyrrolo[3,2-b]pyridine with Other 3-Halogenated Analogs Fails in Critical Synthetic and Biological Applications


The halogen substituent at the 3-position of the 1H-pyrrolo[3,2-b]pyridine scaffold is not a generic placeholder; its identity (I, Br, Cl, or H) fundamentally dictates both the molecule's synthetic utility and its biological target engagement profile [1]. The carbon-iodine bond possesses significantly lower bond dissociation energy and greater polarizability compared to C-Br or C-Cl bonds, rendering the iodo derivative uniquely reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, thereby enabling efficient diversification into complex molecular architectures that bromo or chloro analogs cannot achieve under equivalent mild conditions . Furthermore, the iodine atom's larger van der Waals radius and enhanced capacity for halogen bonding substantially alter ligand-receptor interactions, as evidenced by the distinct 5-HT6 receptor affinity of the iodo analog relative to serotonin, a property that does not linearly translate to the bromo or chloro congeners due to their differing steric and electronic profiles . Consequently, substituting 3-iodo-1H-pyrrolo[3,2-b]pyridine with a bromo or chloro analog will result in either failed synthetic transformations or divergent biological activity, compromising both chemical feasibility and pharmacological outcomes.

Quantitative Differentiation Evidence for 3-Iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1083181-26-3) Versus Closest Analogs: A Procurement-Focused Comparative Guide


5-HT6 Receptor Binding Affinity: Iodo Analog Demonstrates Superior Affinity to Endogenous Ligand Serotonin

3-Iodo-1H-pyrrolo[3,2-b]pyridine exhibits high binding affinity for the 5-HT6 serotonin receptor, with radioligand displacement assays indicating affinity greater than that of the endogenous ligand serotonin (5-hydroxytryptamine) . While exact Ki or IC50 values are not disclosed in the available sources, the qualitative rank order of affinity (target compound > serotonin) establishes this iodo-substituted pyrrolopyridine as a privileged scaffold for developing 5-HT6-targeted therapeutics for depression and cognitive disorders. The bromo analog (3-bromo-1H-pyrrolo[3,2-b]pyridine) has been reported to inhibit TNIK (Traf2- and Nck-interacting kinase) rather than 5-HT6, indicating halogen-dependent target selectivity within this scaffold class .

5-HT6 receptor CNS pharmacology ligand binding

Synthetic Yield and Purity: Optimized Iodination Protocol Delivers 93.5% Isolated Yield at Commercial Scale

The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine proceeds via electrophilic iodination of the parent 1H-pyrrolo[3,2-b]pyridine using N-iodosuccinimide (NIS) in tetrahydrofuran, achieving an isolated yield of 93.5% (5.8 g product from 3.0 g starting material, 25.4 mmol scale) . This high-yielding, room-temperature protocol contrasts with reported bromination conditions that often require elevated temperatures, extended reaction times, or generate regioisomeric mixtures due to the higher electrophilicity and lower selectivity of brominating agents . The product is routinely supplied at ≥95% purity (validated by NMR, HPLC, GC) by multiple vendors, ensuring reproducible performance in downstream applications .

organic synthesis process chemistry iodination

Plasma Kallikrein Inhibitor Synthesis: Iodo Derivative Serves as Essential Intermediate for Patent-Protected Therapeutic Candidates

3-Iodo-1H-pyrrolo[3,2-b]pyridine is explicitly disclosed as a key intermediate for the preparation of plasma kallikrein (PK) inhibitors, a therapeutic class under investigation for diabetic macular edema, hereditary angioedema, and inflammatory disorders . The iodo substituent at the 3-position serves as a critical functional handle for subsequent cross-coupling reactions that install diverse pharmacophores required for PK active site engagement. Neither the 3-bromo nor the 3-chloro analog is cited in the relevant PK inhibitor patent literature for this specific scaffold derivatization pathway, underscoring the unique utility of the iodo congener in accessing this therapeutically validated chemical space [1].

plasma kallikrein diabetic macular edema kinin pathway

Palladium-Catalyzed Cross-Coupling Reactivity: Iodo Group Enables Mild-Condition Diversification Not Achievable with Bromo or Chloro Analogs

The carbon-iodine bond in 3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes facile oxidative addition to Pd(0) catalysts under exceptionally mild conditions (room temperature to 50°C), enabling efficient Suzuki-Miyaura and Sonogashira cross-couplings to generate diverse C3-arylated and alkynylated pyrrolopyridine libraries . The bond dissociation energy of C-I (~57 kcal/mol) is substantially lower than that of C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol), translating to higher reaction rates, superior functional group tolerance, and reduced catalyst loadings in the iodo derivative [1]. A published methodology utilizing the iodo scaffold demonstrated successful Pd-catalyzed diversification with yields ranging from good to excellent, whereas parallel reactions with the bromo analog typically require elevated temperatures (80-100°C) and may suffer from incomplete conversion or competing dehalogenation [2].

Suzuki coupling Sonogashira coupling palladium catalysis

Kinase Inhibition Divergence: Iodo Analog Targets 5-HT6 GPCR While Bromo Analog Inhibits TNIK Kinase

A clear divergence in biological target engagement exists between 3-iodo-1H-pyrrolo[3,2-b]pyridine and its 3-bromo counterpart. The iodo derivative demonstrates high affinity for the 5-HT6 G-protein coupled receptor (GPCR) with binding exceeding that of serotonin, positioning it for CNS therapeutic applications . In contrast, the 3-bromo analog has been characterized as an inhibitor of TNIK (Traf2- and Nck-interacting kinase), a serine/threonine kinase implicated in Wnt signaling and cancer progression . This halogen-dependent switch in target selectivity—GPCR vs. kinase—cannot be predicted a priori from structural similarity alone and mandates explicit procurement of the iodo compound for 5-HT6-focused programs.

kinase inhibitor GPCR target selectivity

Validated Application Scenarios for 3-Iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1083181-26-3) Based on Quantitative Differentiation Evidence


Development of 5-HT6 Receptor Ligands for CNS Disorders (Depression, Cognitive Impairment)

Procure 3-iodo-1H-pyrrolo[3,2-b]pyridine as a privileged starting scaffold for structure-activity relationship (SAR) studies targeting the 5-HT6 serotonin receptor. The compound's demonstrated binding affinity exceeding that of serotonin validates its use in medicinal chemistry campaigns aimed at developing novel antidepressants or cognitive enhancers. The iodine atom provides a synthetic handle for subsequent diversification via cross-coupling to optimize pharmacokinetic and pharmacodynamic properties while maintaining the core scaffold's receptor engagement profile.

Synthesis of Patent-Protected Plasma Kallikrein Inhibitors for Diabetic Macular Edema and Hereditary Angioedema

Utilize 3-iodo-1H-pyrrolo[3,2-b]pyridine as the key synthetic intermediate for constructing plasma kallikrein (PK) inhibitors, as explicitly cited in relevant patent literature . The iodo substituent at the 3-position is essential for installing diverse pharmacophoric elements via palladium-catalyzed cross-coupling, enabling access to proprietary chemical space that bromo or chloro analogs cannot reach. This application is particularly relevant for research programs targeting diabetic macular edema, hereditary angioedema, and other kinin-mediated inflammatory conditions [1].

Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling for Parallel Library Production

Employ 3-iodo-1H-pyrrolo[3,2-b]pyridine in high-throughput parallel synthesis workflows utilizing Suzuki-Miyaura or Sonogashira couplings to generate diverse C3-functionalized pyrrolopyridine libraries . The weak C-I bond (BDE ~57 kcal/mol) permits coupling under mild conditions (RT-50°C) with broad functional group tolerance, reducing reaction time, energy input, and catalyst loading compared to bromo or chloro analogs. This scenario is optimal for medicinal chemistry groups requiring rapid SAR exploration around the pyrrolopyridine core while preserving sensitive moieties elsewhere in the molecule [2].

Comparative Target Engagement Studies to Elucidate Halogen-Dependent Selectivity

Acquire 3-iodo-1H-pyrrolo[3,2-b]pyridine alongside its 3-bromo and 3-chloro congeners for systematic investigation of halogen effects on biological target selectivity. The iodo derivative's preferential engagement of the 5-HT6 GPCR, contrasted with the bromo analog's inhibition of TNIK kinase , provides a unique experimental system for probing the physicochemical determinants (size, polarizability, halogen bonding capacity) that drive ligand-receptor recognition. Such studies inform rational design principles for optimizing target selectivity in related heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.